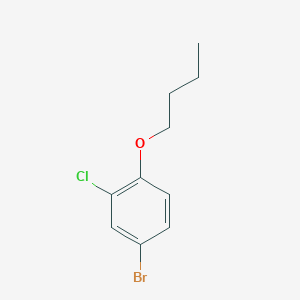

4-Bromo-1-butoxy-2-chlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-1-butoxy-2-chlorobenzene is an organic compound with the molecular formula C10H12BrClO It is a halogenated benzene derivative characterized by the presence of bromine, chlorine, and butoxy groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-butoxy-2-chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-butoxy-2-chlorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the final product to achieve the desired purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-1-butoxy-2-chlorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The butoxy group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-1-butoxy-2-chlorobenzene serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as:

- Nucleophilic Substitution Reactions: The halogen atoms can be replaced by nucleophiles like amines or hydroxide ions.

- Coupling Reactions: It is utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds, which are essential in pharmaceuticals and materials science.

Pharmaceutical Development

This compound is instrumental in the synthesis of biologically active molecules. Notably, it has been identified as an intermediate for drugs such as dapagliflozin, a medication used to treat type 2 diabetes mellitus. The synthesis process involves creating derivatives that can enhance the efficacy of the active pharmaceutical ingredients (APIs) .

Case Study: Dapagliflozin Synthesis

Dapagliflozin is synthesized using this compound as an intermediate. This process includes a series of reactions that modify the compound to yield the final pharmaceutical product, demonstrating its significance in drug formulation .

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and liquid crystals. Its unique chemical properties allow it to be integrated into materials that require specific thermal or electrical characteristics.

Data Table: Reaction Pathways

| Reaction Type | Description | Applications |

|---|---|---|

| Nucleophilic Substitution | Replacement of halogens with nucleophiles | Organic synthesis |

| Suzuki-Miyaura Coupling | Formation of biaryl compounds using palladium catalysts | Pharmaceutical intermediates |

| Electrophilic Aromatic Substitution | Modification of aromatic systems for new functionalities | Material science |

Mécanisme D'action

The mechanism of action of 4-Bromo-1-butoxy-2-chlorobenzene in chemical reactions typically involves electrophilic aromatic substitution. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene product .

Comparaison Avec Des Composés Similaires

- 1-Bromo-2-chlorobenzene

- 1-Bromo-3-chlorobenzene

- 1-Bromo-4-chlorobenzene

Comparison: 4-Bromo-1-butoxy-2-chlorobenzene is unique due to the presence of the butoxy group, which imparts different chemical properties compared to other bromochlorobenzenes.

Activité Biologique

4-Bromo-1-butoxy-2-chlorobenzene is an organic compound with the molecular formula C10H12BrClO. Its structure features a bromine atom and a chlorine atom attached to a benzene ring, along with a butoxy group. This compound is of interest due to its potential biological activities, which can be explored in various contexts such as pharmacology, toxicology, and environmental science.

The compound's chemical structure allows it to participate in electrophilic aromatic substitution reactions, which are fundamental in organic synthesis. The presence of halogen atoms (bromine and chlorine) enhances its reactivity, making it a useful intermediate in the synthesis of more complex organic molecules.

This compound interacts with biological systems primarily through the following mechanisms:

- Enzyme Interaction : It has been shown to bind with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics. This interaction can lead to enzyme inhibition or activation, influencing various metabolic pathways.

- Cell Signaling Modulation : The compound can affect cell signaling pathways by modulating the activity of kinases and phosphatases. These effects can alter gene expression and cellular metabolism, impacting cell function and viability.

Toxicity Studies

Research indicates that this compound exhibits dose-dependent toxicity in animal models. At low concentrations, it may have minimal effects; however, higher doses can lead to significant adverse outcomes such as organ toxicity and disruption of normal physiological functions. For example:

- Threshold Effects : Studies have identified specific dosage thresholds required to elicit biological responses, suggesting that careful dosing is critical for both therapeutic applications and safety assessments.

Case Studies

Several case studies have investigated the biological effects of halogenated compounds similar to this compound:

- Neurotoxicity Assessment : In one study, exposure to halogenated benzene derivatives was linked to neurotoxic effects in rodent models, highlighting the potential for neurobehavioral changes associated with such compounds .

- Carcinogenic Potential : Another research effort evaluated the carcinogenic potential of similar compounds. Results indicated that certain derivatives could induce cellular transformations leading to malignancy under specific conditions .

Metabolic Pathways

The metabolism of this compound involves several pathways:

- Cytochrome P450-mediated Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities .

- Transport Mechanisms : The transport and distribution within biological systems are influenced by interactions with membrane transporters and binding proteins, affecting its bioavailability and localization within tissues.

Summary of Biological Activity

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Binds to cytochrome P450 enzymes; potential for inhibition or activation |

| Cell Signaling Modulation | Alters kinase and phosphatase activity; impacts gene expression |

| Toxicity | Dose-dependent effects observed in animal models; high doses lead to toxicity |

| Metabolism | Primarily metabolized by cytochrome P450; involves multiple metabolic pathways |

Propriétés

IUPAC Name |

4-bromo-1-butoxy-2-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRULEBIOMDAEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.